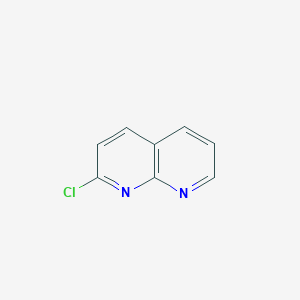

2-Chloro-1,8-naphthyridine

Overview

Description

2-Chloro-1,8-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 . It has a molecular weight of 164.59 g/mol .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 2-Chloro-1,8-naphthyridine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 2-Chloro-1,8-naphthyridine can be represented by the InChI codeInChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H . The compound has a topological polar surface area of 25.8 Ų . Chemical Reactions Analysis

The common synthesis methods of 1,8-naphthyridine, which includes 2-Chloro-1,8-naphthyridine, are Skraup, Combes, Pfitzinger, Conrad–Limpach, and Friedlander reactions .Physical And Chemical Properties Analysis

2-Chloro-1,8-naphthyridine has a molecular weight of 164.59 g/mol and a molecular formula of C8H5ClN2 . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity .Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-1,8-naphthyridine serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These compounds are significant due to their diverse biological activities and are often used in medicinal chemistry for drug development . The ability to create complex molecular architectures through multicomponent reactions makes 2-Chloro-1,8-naphthyridine a valuable compound in synthetic organic chemistry.

Antibacterial Agents

Research has shown that derivatives of 1,8-naphthyridine, including those with a 2-chloro substitution, can enhance the activity of antibiotics against multi-resistant bacterial strains . This is particularly important in the fight against antibiotic resistance, making 2-Chloro-1,8-naphthyridine a potential candidate for developing new antibacterial agents.

Antihypertensive and Antiarrhythmic Applications

Substituted 1,8-naphthyridine compounds, such as those derived from 2-Chloro-1,8-naphthyridine, have been used as antihypertensives and antiarrhythmics . These applications highlight the compound’s significance in cardiovascular research and its potential for treating related health conditions.

Agricultural Chemistry

In the field of agricultural chemistry, 2-Chloro-1,8-naphthyridine derivatives are explored as herbicide safeners . These compounds can protect crops from the toxic effects of herbicides, ensuring better yield and protection of the agricultural produce.

Antimicrobial and Anticancer Research

The derivatives of 1,8-naphthyridine, including those with a 2-chloro group, have shown potential in antimicrobial and anticancer research . Their use in developing treatments for various infections and cancer types underscores the compound’s versatility and importance in pharmaceutical research.

Material Science Applications

Due to its unique structure, 2-Chloro-1,8-naphthyridine is used in material science, particularly in the development of light-emitting diodes and dye-sensitized solar cells . These applications demonstrate the compound’s role in advancing renewable energy technologies and sustainable materials.

Molecular Sensors and Self-Assembly Systems

The compound’s utility extends to the creation of molecular sensors and self-assembly host–guest systems . These applications are crucial in the development of smart materials and nanotechnology, where precise molecular recognition and assembly are required.

Eco-Friendly Synthetic Approaches

There is a growing interest in developing eco-friendly and atom-economical approaches for synthesizing 2-Chloro-1,8-naphthyridine and its derivatives . This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis.

Mechanism of Action

Target of Action

2-Chloro-1,8-naphthyridine is a derivative of 1,8-naphthyridine, a class of heterocyclic compounds known for their diverse biological activities . They have been used to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains .

Mode of Action

It has been suggested that 1,8-naphthyridine derivatives potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains

Future Directions

1,8-Naphthyridines, including 2-Chloro-1,8-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on exploring this scaffold for other possible biological activities .

properties

IUPAC Name |

2-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIZLJISEUYGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408919 | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,8-naphthyridine | |

CAS RN |

15936-10-4 | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 2-Chloro-1,8-naphthyridine?

A1: A prevalent synthetic route involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamides using phosphorus oxychloride (POCl3) in dimethylformamide (DMF). [, , ] This method allows for the incorporation of various substituents on the pyridine ring, leading to diverse 2-chloro-1,8-naphthyridine derivatives.

Q2: How does the structure of 2-chloro-1,8-naphthyridine lend itself to further chemical modifications?

A2: The presence of the chlorine atom at the 2-position makes it susceptible to nucleophilic substitution reactions. Researchers have exploited this reactivity to introduce various functionalities like amines, thiols, and other heterocycles at this position. [, , , , ] Furthermore, the formyl group in 2-chloro-3-formyl-1,8-naphthyridine can be readily transformed into alkoxycarbonyl groups or utilized in cyclization reactions to yield oxadiazoles, thiadiazoles, and triazoles. []

Q3: What is the significance of synthesizing 1,8-naphthyridine derivatives containing azetidin-2-one moieties?

A3: Azetidin-2-ones, also known as β-lactams, are prominent structural motifs found in various biologically active compounds, including antibiotics like penicillin. [, ] The incorporation of the 2-chloro-1,8-naphthyridine scaffold into the azetidin-2-one ring system aims to explore their combined pharmacological potential, particularly as antihypertensive, anti-inflammatory, and anti-aggressive agents. []

Q4: Has 2-chloro-1,8-naphthyridine demonstrated any promising biological activities?

A4: Studies have shown that some 2-chloro-1,8-naphthyridine derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , , ] This finding highlights their potential as lead compounds for developing new antibacterial agents.

Q5: How has 2-chloro-1,8-naphthyridine contributed to the field of coordination chemistry?

A5: Researchers have employed 2-chloro-1,8-naphthyridine as a precursor for synthesizing novel ligands, particularly those capable of coordinating to transition metals like nickel. [, ] For instance, reacting 2-chloro-1,8-naphthyridine with 2-amino-5-phenylpyridine yields a ligand that can form linear tetranuclear nickel complexes. [, ] These complexes are of interest due to their unique electronic and magnetic properties, which arise from metal-metal interactions within the chain.

Q6: What spectroscopic techniques are commonly used to characterize 2-chloro-1,8-naphthyridine and its derivatives?

A6: Researchers typically employ a combination of spectroscopic methods for structural characterization. Infrared (IR) spectroscopy provides insights into the functional groups present in the molecule. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, offers valuable information regarding the arrangement of hydrogen atoms within the molecule and aids in confirming the structures of newly synthesized derivatives. [, , , ] Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of the compound. []

Q7: Beyond antimicrobial activity, are there other potential applications for 2-chloro-1,8-naphthyridine derivatives?

A7: While much of the research focuses on the biological activity of these compounds, their unique electronic properties make them attractive targets for materials science applications. For instance, the linear tetranuclear nickel complexes derived from 2-chloro-1,8-naphthyridine show potential for use in molecular electronics. [] The ability to tune the electronic properties of these complexes through ligand modification makes them promising candidates for developing molecular wires and other nanoelectronic components.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)

![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)